Cas no 81764-16-1 (4-Chloroquinolin-8-amine)

4-Chloroquinolin-8-amine structure
4-Chloroquinolin-8-amine structure
Product Name:4-Chloroquinolin-8-amine
Numero CAS:81764-16-1
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD18448245
CID:1024024
PubChem ID:12604274
Update Time:2025-06-08

4-Chloroquinolin-8-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Chloroquinolin-8-amine
    • 4-CHLORO-8-AMINOQUINOLINE
    • 4-chloro-8-Quinolinamine
    • SB68354
    • 4-chloro-quinolin-8-ylamine
    • AMY26224
    • SCHEMBL2515670
    • CS-W005579
    • InChI=1/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
    • 8-amino-4-chloro-quinoline
    • 81764-16-1
    • GGVFMKZFUXGDMK-UHFFFAOYSA-N
    • GGVFMKZFUXGDMK-UHFFFAOYSA-
    • MFCD18448245
    • DS-3756
    • 8-amino-4-chloroquinoline
    • AKOS016004287
    • DTXSID10504140
    • 4-Chloro-8-quinolinamine (ACI)
    • (4-Chloroquinolin-8-yl)amine
    • 4-Chloro-8-quinolylamine
    • DB-358247
    • SY058511
    • MDL: MFCD18448245
    • Inchi: 1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
    • Chiave InChI: GGVFMKZFUXGDMK-UHFFFAOYSA-N
    • Sorrisi: ClC1C2C(=C(C=CC=2)N)N=CC=1

Proprietà calcolate

  • Massa esatta: 178.0297759g/mol
  • Massa monoisotopica: 178.0297759g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 163
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 38.9Ų

4-Chloroquinolin-8-amine Informazioni sulla sicurezza

4-Chloroquinolin-8-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
227041-250mg
4-Chloroquinolin-8-amine
81764-16-1 95%
250mg
£17.00 2022-02-28
Fluorochem
227041-1g
4-Chloroquinolin-8-amine
81764-16-1 95%
1g
£43.00 2022-02-28
Fluorochem
227041-5g
4-Chloroquinolin-8-amine
81764-16-1 95%
5g
£179.00 2022-02-28
Fluorochem
227041-10g
4-Chloroquinolin-8-amine
81764-16-1 95%
10g
£300.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP314-250mg
4-Chloroquinolin-8-amine
81764-16-1 95+%
250mg
214CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP314-1g
4-Chloroquinolin-8-amine
81764-16-1 95+%
1g
486.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP314-50mg
4-Chloroquinolin-8-amine
81764-16-1 95+%
50mg
55.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP314-5g
4-Chloroquinolin-8-amine
81764-16-1 95+%
5g
1975.0CNY 2021-07-10
Chemenu
CM121537-5g
8-Amino-4-chloroquinoline
81764-16-1 95%
5g
$211 2021-08-06
Chemenu
CM121537-10g
8-Amino-4-chloroquinoline
81764-16-1 95%
10g
$351 2021-08-06

4-Chloroquinolin-8-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Stannous chloride
Riferimento
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
1.2 Solvents: Water ;  15 min, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Riferimento
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Stannous chloride
Riferimento
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 psi, rt
Riferimento
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; et al, Chemical Science, 2018, 9(7), 1782-1788

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Iron Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Sodium carbonate ;  pH 9, rt
Riferimento
Effects of the Distance between Radical Sites on the Reactivities of Aromatic Biradicals
Ding, Duanchen; et al, Journal of Organic Chemistry, 2020, 85(13), 8415-8428

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Riferimento
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Stannous chloride
Riferimento
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  1 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 0 °C
2.1 Reagents: Iron Solvents: Methanol ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
2.3 Reagents: Sodium carbonate ;  pH 9, rt
Riferimento
Effects of the Distance between Radical Sites on the Reactivities of Aromatic Biradicals
Ding, Duanchen; et al, Journal of Organic Chemistry, 2020, 85(13), 8415-8428

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Diphenyl ether ;  220 °C; 30 min, reflux
2.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
2.2 Solvents: Water ;  15 min, cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
3.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Riferimento
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Metodo di produzione 10

Condizioni di reazione
1.1 30 min, rt → reflux; reflux → 80 °C
1.2 80 °C; 2 h, 80 °C → reflux; 16 h, rt
2.1 Solvents: Diphenyl ether ;  220 °C; 30 min, reflux
3.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
3.2 Solvents: Water ;  15 min, cooled
3.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
4.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
4.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Riferimento
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

4-Chloroquinolin-8-amine Raw materials

4-Chloroquinolin-8-amine Preparation Products

4-Chloroquinolin-8-amine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:81764-16-1)4-Chloroquinolin-8-amine
Numero d'ordine:A864501
Stato delle scorte:in Stock
Quantità:10.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:46
Prezzo ($):177.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81764-16-1)4-Chloroquinolin-8-amine
A864501
Purezza:99%
Quantità:10.0g
Prezzo ($):177.0
Email